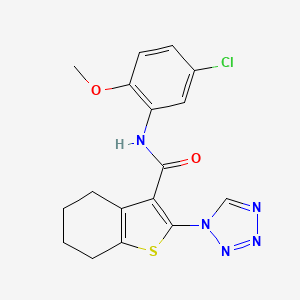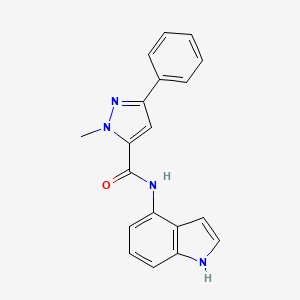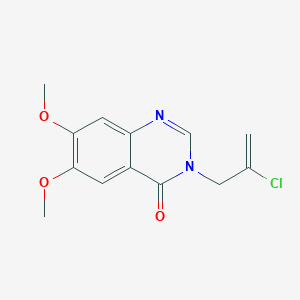![molecular formula C18H16FN3O3S2 B11001855 Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11001855.png)
Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a fused thiazole and thiazoline ring system.
- Its chemical structure consists of an ethyl ester group, a thiazole ring, and a carbonyl-substituted thiazoline ring.
- This compound exhibits interesting biological properties and has attracted attention due to its potential applications.
Preparation Methods
- The synthetic routes to prepare this compound involve several steps:
Step 1: Start with the synthesis of the thiazole ring by reacting 2-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride or phosphorus pentachloride to form the corresponding acid chloride.
Step 2: Introduce the 3-fluorophenyl group by reacting the acid chloride with 3-fluorobenzoyl chloride.
Step 3: Amidation of the resulting acid chloride with ethylamine yields the desired compound.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimicrobial or anticancer agent.
Biochemistry: Study its interactions with enzymes or receptors.
Materials Science: Explore its use in organic electronics or sensors.
Industry: Assess its applicability in agrochemicals or pharmaceuticals.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets. Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
- Similar compounds include other thiazole derivatives, such as 2-methylthiazole and 4-methylthiazole.
- Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique substitution pattern and potential biological activity.
Remember that this compound’s properties and applications are still an active area of research, and further investigations will enhance our understanding.
Properties
Molecular Formula |
C18H16FN3O3S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 2-[[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H16FN3O3S2/c1-4-25-17(24)14-9(2)20-18(27-14)22-16(23)13-15(26-10(3)21-13)11-6-5-7-12(19)8-11/h5-8H,4H2,1-3H3,(H,20,22,23) |
InChI Key |
OCUFFSCGUOYFDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(SC(=N2)C)C3=CC(=CC=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11001773.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11001784.png)


![1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid](/img/structure/B11001798.png)
![N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B11001800.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001801.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B11001802.png)

![Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11001820.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)-L-valinamide](/img/structure/B11001824.png)

![6-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B11001826.png)
![ethyl 4-methyl-2-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11001841.png)
